Z-Thr(Bzl)-OH
Overview
Description
Z-Thr(Bzl)-OH: Z-L-threonine benzyl ester , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective benzyl group, which prevents unwanted side reactions during the synthesis process. This compound is particularly valuable in the field of organic chemistry and biochemistry for the preparation of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(Bzl)-OH typically involves the esterification of threonine with benzyl alcohol. The process begins with the protection of the amino group of threonine using a suitable protecting group such as carbobenzyloxy (Z). The protected threonine is then reacted with benzyl alcohol in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to form the benzyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently carry out the esterification process on a large scale, ensuring high yield and purity of the final product. The use of solid-phase synthesis techniques can also be employed to streamline the production process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Thr(Bzl)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the threonine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of threonine.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted threonine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Z-Thr(Bzl)-OH is widely used in the synthesis of peptides and proteins. Its protective benzyl group allows for selective reactions at other functional groups, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for the synthesis of modified peptides that can be used to probe protein interactions and enzymatic activities.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential component in the design of therapeutic peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of high-purity peptides.
Mechanism of Action
The mechanism of action of Z-Thr(Bzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The benzyl ester group protects the carboxyl group of threonine, preventing unwanted side reactions during peptide bond formation. This protection allows for the selective activation of the amino group, facilitating the formation of peptide bonds with other amino acids. The benzyl group can be removed under mild acidic conditions, revealing the free carboxyl group and completing the synthesis of the desired peptide.
Comparison with Similar Compounds
Z-Ser(Bzl)-OH: A benzyl ester derivative of serine, used in similar applications as Z-Thr(Bzl)-OH.
Z-Ala(Bzl)-OH: A benzyl ester derivative of alanine, also used in peptide synthesis.
Z-Val(Bzl)-OH: A benzyl ester derivative of valine, used for the synthesis of peptides containing valine residues.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine moiety. This hydroxyl group can participate in additional hydrogen bonding interactions, influencing the overall structure and stability of the synthesized peptides. The presence of the hydroxyl group also allows for further functionalization, making this compound a versatile intermediate in peptide synthesis.
Properties
IUPAC Name |
(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)/t14-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKJXAYBJIAXAU-PBHICJAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427034 | |
Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69863-36-1 | |
Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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